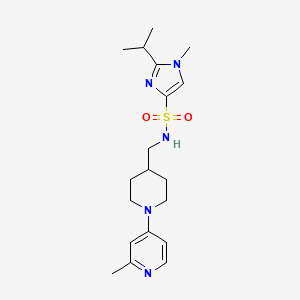![molecular formula C19H18ClFN2O2 B2402558 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide CAS No. 905679-32-5](/img/structure/B2402558.png)
2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a dimethylphenyl group, a pyrrolidinone ring, and a fluorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a 1,2-diamine derivative, with appropriate reagents like sulfonium salts under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Chlorination and Fluorination: The chloro and fluoro groups can be introduced through halogenation reactions using reagents like thionyl chloride and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Applications De Recherche Scientifique
2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]aniline
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives
- Piperazine derivatives
Uniqueness
2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-11-6-7-14(8-12(11)2)23-10-13(9-17(23)24)22-19(25)18-15(20)4-3-5-16(18)21/h3-8,13H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHZMMZKEJGPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)




![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)

![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)
![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)

![4-butoxy-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2402497.png)

